PDE5-IN-6c

Description

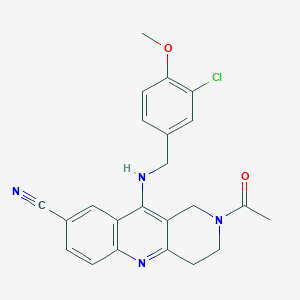

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H21ClN4O2 |

|---|---|

Molecular Weight |

420.9 g/mol |

IUPAC Name |

2-acetyl-10-[(3-chloro-4-methoxyphenyl)methylamino]-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-8-carbonitrile |

InChI |

InChI=1S/C23H21ClN4O2/c1-14(29)28-8-7-21-18(13-28)23(17-9-15(11-25)3-5-20(17)27-21)26-12-16-4-6-22(30-2)19(24)10-16/h3-6,9-10H,7-8,12-13H2,1-2H3,(H,26,27) |

InChI Key |

YLBRHUHHQIYMSH-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PDE5-IN-6c; PDE5 IN 6c; PDE5IN6c; PDE5 inhibitor 6c; |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Action of PDE5 Inhibitors: A Technical Guide

Disclaimer: As of November 2025, the compound designated "PDE5-IN-6c" is not described in publicly available scientific literature. Therefore, this guide will focus on the well-established mechanism of action of the broader class of Phosphodiesterase 5 (PDE5) inhibitors, using "this compound" as a representative placeholder for a novel investigational compound within this class. The data and experimental protocols presented are based on established knowledge of well-characterized PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil.

Introduction to PDE5 and its Role in Cellular Signaling

Phosphodiesterase 5 (PDE5) is a key enzyme in various physiological processes, most notably in the regulation of vascular smooth muscle tone.[1][2] It is a cGMP-specific phosphodiesterase, meaning it selectively hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger, into its inactive form, 5'-guanosine monophosphate (5'-GMP).[3] The distribution of PDE5 is not uniform throughout the body; it is found in high concentrations in the smooth muscle cells of the corpus cavernosum of the penis, the pulmonary vasculature, and platelets.[4] Its presence in these tissues dictates the primary therapeutic applications of PDE5 inhibitors.

The central signaling pathway regulated by PDE5 is the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.[1] This pathway is initiated by the release of nitric oxide (NO), which then stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP). The subsequent rise in intracellular cGMP levels activates protein kinase G (PKG), leading to a cascade of phosphorylation events that ultimately result in a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation). PDE5 acts as a negative regulator of this pathway by breaking down cGMP, thus terminating the signal.

The Core Mechanism of this compound and Other PDE5 Inhibitors

The primary mechanism of action for PDE5 inhibitors, including our representative compound this compound, is the competitive and selective inhibition of the PDE5 enzyme. By binding to the catalytic site of PDE5, these inhibitors prevent the degradation of cGMP. This leads to an accumulation of cGMP in the cell, thereby amplifying the effects of the NO/cGMP signaling pathway. The physiological consequence is enhanced and prolonged smooth muscle relaxation in tissues where PDE5 is expressed.

It is crucial to note that PDE5 inhibitors do not directly cause vasodilation but rather potentiate the effects of endogenous NO. This means that sexual stimulation, which triggers the release of NO in the corpus cavernosum, is a prerequisite for the erectogenic effects of these drugs.

Beyond erectile dysfunction, the vasodilatory effects of PDE5 inhibitors are harnessed for the treatment of pulmonary arterial hypertension (PAH), where they relax the pulmonary arteries, leading to reduced pulmonary vascular resistance and pressure. Research has also explored their potential in a range of other conditions, including heart disease, neurodegenerative disorders, and cancer, owing to their anti-inflammatory, antioxidant, and antiproliferative properties.

Quantitative Analysis of PDE5 Inhibition

A critical aspect of characterizing a novel PDE5 inhibitor like this compound is to determine its potency and selectivity. This is typically achieved through in vitro enzymatic assays that measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50). Selectivity is assessed by comparing the IC50 value for PDE5 against its activity on other PDE isoforms. High selectivity for PDE5 over other PDEs, such as PDE6 (found in the retina) and PDE11 (found in skeletal muscle), is desirable to minimize off-target side effects.

Below is a representative table summarizing the kind of quantitative data that would be generated for a compound like this compound, with comparative data for established PDE5 inhibitors.

| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity Ratio | PDE5/PDE11 Selectivity Ratio |

| This compound | Data to be determined | Data to be determined | Data to be determined | Calculated from IC50 values | Calculated from IC50 values |

| Sildenafil | 3.5 | 35 | 1300 | 10 | 371 |

| Tadalafil | 1.8 | 1100 | 20 | 611 | 11 |

| Vardenafil | 0.7 | 11 | 1300 | 16 | 1857 |

Note: The IC50 values presented are approximate and can vary depending on the specific assay conditions.

Key Experimental Protocols for Characterizing this compound

The following are detailed methodologies for key experiments that would be essential in the preclinical evaluation of a novel PDE5 inhibitor.

Phosphodiesterase (PDE) Activity Assay

This assay is fundamental for determining the potency (IC50) and selectivity of this compound. A common method is the malachite green-based colorimetric assay.

Principle: This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of 5'-GMP, which is produced from cGMP by PDE5. The released phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be quantified spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2.

-

Substrate Solution: cGMP in assay buffer.

-

Enzyme Solution: Recombinant human PDE5 in assay buffer.

-

Inhibitor Solution: Serial dilutions of this compound in a suitable solvent (e.g., DMSO), then diluted in assay buffer.

-

Calf Intestinal Alkaline Phosphatase (CIAP): To convert 5'-GMP to guanosine and Pi.

-

Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.

-

Stop Solution: A solution to halt the enzymatic reaction (e.g., perchloric acid).

-

-

Assay Procedure:

-

Add the inhibitor solution or vehicle control to the wells of a 96-well microplate.

-

Add the PDE5 enzyme solution to each well and incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the cGMP substrate solution.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Add CIAP to the wells and incubate further to convert 5'-GMP to Pi.

-

Stop the reaction by adding the stop solution.

-

Add the malachite green reagent to each well and incubate for color development.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of Pi.

-

Calculate the percentage of PDE5 inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blotting for Signaling Pathway Analysis

Western blotting can be used to assess the effect of this compound on the expression and phosphorylation status of key proteins in the NO/cGMP pathway and downstream targets in relevant cell lines (e.g., human corpus cavernosum smooth muscle cells).

Protocol:

-

Cell Culture and Treatment: Culture cells to a suitable confluency and treat with this compound at various concentrations and time points, with and without an NO donor (e.g., sodium nitroprusside).

-

Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phosphorylated VASP, total VASP, PDE5, β-actin as a loading control).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.

Visualizing the Core Mechanisms and Workflows

Diagrams are essential for a clear understanding of complex biological pathways and experimental procedures. The following are Graphviz DOT scripts to generate such visualizations.

The NO/cGMP Signaling Pathway and the Action of this compound

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

Caption: A typical experimental workflow for the characterization of a novel PDE5 inhibitor.

Conclusion

References

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel PDE5 Inhibitors: A Technical Overview

Introduction: The discovery of selective phosphodiesterase type 5 (PDE5) inhibitors has revolutionized the treatment of erectile dysfunction and pulmonary hypertension. These agents function by blocking the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). This inhibition leads to elevated cGMP levels, promoting vasodilation and smooth muscle relaxation. While first-generation PDE5 inhibitors like sildenafil are widely used, research continues to focus on the development of novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the discovery and synthesis of a representative novel PDE5 inhibitor, highlighting the methodologies and data crucial for drug development professionals.

While the specific inhibitor "PDE5-IN-6c" was not identified in a comprehensive literature search, this guide will utilize a well-characterized novel PDE5 inhibitor from a recent study, 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridine-8-carbonitrile , referred to hereafter as Compound 6c , as a representative example to illustrate the core principles of discovery and synthesis in this class of compounds.

Core Compound Data

The following table summarizes the key quantitative data for Compound 6c, a potent PDE5 inhibitor developed for potential therapeutic applications, including Alzheimer's disease.

| Parameter | Value | Reference |

| IUPAC Name | 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridine-8-carbonitrile | [3] |

| PDE5 IC50 | 0.056 nM | |

| Scaffold | Tetrahydrobenzo[b]naphthyridine |

Signaling Pathway and Experimental Workflow

The development of novel PDE5 inhibitors involves a structured workflow, from initial screening to in vivo evaluation. The signaling pathway of PDE5 inhibition is also a critical aspect to understand its mechanism of action.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the synthesis and evaluation of novel PDE5 inhibitors like Compound 6c.

Synthesis of Pyrazolopyrimidinone Analogs (General Procedure)

The synthesis of pyrazolopyrimidinone-based PDE5 inhibitors, a common scaffold in this field, often follows a multi-step reaction sequence. While Compound 6c has a different core, the general principles of synthesis are similar and are outlined here as a reference.

-

Step 1: Synthesis of the Pyrazole Core: A substituted hydrazine is reacted with a β-ketoester in a suitable solvent like ethanol, often under reflux conditions, to yield the corresponding pyrazole derivative.

-

Step 2: Formation of the Pyrimidinone Ring: The pyrazole intermediate is then reacted with a substituted propiolic acid ester in the presence of a base, such as sodium ethoxide, to construct the pyrimidinone ring system.

-

Step 3: Functionalization of the Scaffold: The core pyrazolopyrimidinone structure can be further modified through various reactions, such as chlorination followed by nucleophilic substitution, to introduce different side chains and functional groups, leading to a library of analogs for structure-activity relationship (SAR) studies.

In Vitro PDE5 Inhibition Assay

The potency of newly synthesized compounds against the PDE5 enzyme is a critical determinant of their potential efficacy.

-

Enzyme and Substrate Preparation: Recombinant human PDE5 is used as the enzyme source. The substrate, cGMP, is typically radiolabeled (e.g., [³H]-cGMP) or fluorescently labeled.

-

Assay Conditions: The assay is performed in a buffer solution (e.g., Tris-HCl) containing the PDE5 enzyme, the substrate, and varying concentrations of the test compound.

-

Incubation and Termination: The reaction mixture is incubated at 37°C for a specified period. The reaction is then terminated, often by the addition of a stop solution or by heat inactivation.

-

Detection of Product Formation: The amount of hydrolyzed cGMP (GMP) is quantified. For radiolabeled assays, this involves separation of the product from the substrate using chromatography, followed by scintillation counting. For fluorescence-based assays, a change in fluorescence intensity is measured.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Studies (Conscious Rabbit Model)

To assess the physiological effects of the inhibitors, in vivo models are employed. The conscious rabbit model is a standard for evaluating erectile function.

-

Animal Preparation: Male New Zealand White rabbits are used. A telemetry transmitter is surgically implanted to monitor intracavernosal pressure (ICP).

-

Drug Administration: The test compound is administered orally or intravenously at various doses.

-

Stimulation of Erection: The erectile response is induced by electrical stimulation of the cavernous nerve.

-

Measurement of Erectile Function: The ICP is continuously monitored, and the area under the curve (AUC) of the ICP response is calculated as a measure of erectile function.

-

Data Analysis: The effect of the compound on the erectile response is compared to that of a vehicle control and a reference compound like sildenafil.

Conclusion

The discovery and development of novel PDE5 inhibitors, exemplified by compounds like Compound 6c, is a meticulous process that integrates computational design, synthetic chemistry, and rigorous biological evaluation. The aim is to identify molecules with high potency, improved selectivity against other PDE isozymes to minimize side effects, and favorable pharmacokinetic properties for clinical application. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals working in this dynamic field.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Phosphodiesterase 5 (PDE5) Inhibitor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of inhibitors to Phosphodiesterase 5 (PDE5), a key enzyme in various physiological processes. Due to the absence of publicly available data for a specific compound designated "PDE5-IN-6c," this document will focus on the broader principles and established data for well-characterized PDE5 inhibitors. The methodologies and pathways described herein are fundamental to the study of any novel PDE5 inhibitor.

Introduction to PDE5

Phosphodiesterase 5 (PDE5) is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in numerous signaling pathways.[1][2] By breaking down cGMP, PDE5 effectively terminates its signaling cascade. The inhibition of PDE5 leads to an accumulation of intracellular cGMP, which in turn activates cGMP-dependent protein kinase (PKG) and modulates the activity of ion channels.[3][4][5] This mechanism is the basis for the therapeutic effects of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension. PDE5 is expressed in various tissues, including the corpus cavernosum, lungs, brain, platelets, and smooth muscle cells.

Quantitative Analysis of PDE5 Inhibitor Binding Affinity

The binding affinity of an inhibitor to PDE5 is a critical determinant of its potency and selectivity. This is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). The following table summarizes the IC50 values for several well-known PDE5 inhibitors against PDE5 and other PDE isoforms, highlighting their selectivity.

| Inhibitor | IC50 for PDE5 (nM) | Selectivity Profile | Source Species for IC50 | Reference |

| Sildenafil | 3.7 - 5.22 | Low activity against PDE6; Very low activity against PDE1 | Bovine / Human | |

| Tadalafil | 1.8 | Low activity against PDE11; Very low activity against PDE6 | Bovine | |

| Vardenafil | 0.091 - 0.7 | Low activity against PDE6; Very low activity against PDE1 | Bovine / Human | |

| Avanafil | 5.2 | Highly selective for PDE5 | Canine Lung | |

| Udenafil | 8.25 | Comparable to sildenafil for PDE5 | Human Platelets | |

| Icariin | 432 | 167-fold more selective for PDE5 than PDE4 | Not Specified |

Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme.

Signaling Pathway of PDE5

The canonical signaling pathway involving PDE5 begins with the production of nitric oxide (NO). NO activates soluble guanylyl cyclase (sGC), which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, primarily by activating Protein Kinase G (PKG). PKG proceeds to phosphorylate various downstream targets, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation. PDE5 regulates this pathway by hydrolyzing cGMP to GMP, thus terminating the signal.

Experimental Protocols for Determining Binding Affinity

The determination of a compound's binding affinity for PDE5 involves various in vitro assays. Below are generalized protocols for common methods.

1. Enzyme Inhibition Assay (IC50 Determination)

This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of PDE5 by 50%.

-

Materials:

-

Purified recombinant PDE5 enzyme

-

cGMP (substrate)

-

Test inhibitor compound at various concentrations

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Detection system (e.g., radioactive [3H]-cGMP and scintillation counting, or a fluorescence-based assay)

-

-

Protocol:

-

Prepare a series of dilutions of the test inhibitor.

-

In a multi-well plate, add the assay buffer, a fixed concentration of PDE5 enzyme, and the diluted inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding a fixed concentration of cGMP.

-

Allow the reaction to proceed for a set time (e.g., 10-20 minutes).

-

Terminate the reaction (e.g., by heat inactivation or addition of a stop solution).

-

Quantify the amount of remaining cGMP or the product (GMP).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

2. Radioligand Binding Assay (Kd Determination)

This method directly measures the binding of a radiolabeled ligand to the target protein.

-

Materials:

-

Purified PDE5 enzyme

-

Radiolabeled PDE5 inhibitor (e.g., [3H]-sildenafil)

-

Unlabeled test inhibitor

-

Binding buffer

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Protocol:

-

Incubate a fixed concentration of PDE5 enzyme with a fixed concentration of the radiolabeled inhibitor and varying concentrations of the unlabeled test inhibitor.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test inhibitor that displaces 50% of the specific binding of the radioligand is the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

Concluding Remarks

The development of potent and selective PDE5 inhibitors is an active area of pharmaceutical research. A thorough understanding of the binding affinity and the underlying molecular interactions is paramount for the design of new therapeutic agents. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for professionals in the field. While specific data for "this compound" is not available, the established methodologies are directly applicable to the characterization of this and any other novel PDE5 inhibitor.

References

- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDE5 Exists in Human Neurons and is a Viable Therapeutic Target for Neurologic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on PDE5-IN-6c: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase type 5 (PDE5) inhibitors are a well-established class of drugs, most notably used for the treatment of erectile dysfunction and pulmonary hypertension. The therapeutic potential of these inhibitors, however, extends to other indications, including neurodegenerative diseases such as Alzheimer's disease.[1][2][3] Early-stage research has identified a novel pyrazolopyrimidinone-based compound, herein referred to as PDE5-IN-6c, as a promising candidate with potent and selective PDE5 inhibitory activity. This technical guide provides a comprehensive overview of the available preclinical data and methodologies for the evaluation of this compound and similar compounds.

Mechanism of Action: The cGMP Signaling Pathway

PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4] In the central nervous system, NO acts as a neurotransmitter that stimulates soluble guanylate cyclase (sGC) to produce cGMP. cGMP, in turn, activates protein kinase G (PKG), which is involved in synaptic plasticity and memory formation.[1] PDE5 specifically hydrolyzes cGMP, thus downregulating this signaling cascade. By inhibiting PDE5, this compound is hypothesized to increase intracellular cGMP levels, leading to enhanced synaptic function and potentially offering neuroprotective effects.

Figure 1: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound and related pyrazolopyrimidinone analogs. Data for this compound is based on preliminary findings, while data for analogs provides a comparative context.

Table 1: In Vitro PDE5 Inhibitory Activity and Selectivity

| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity (PDE6/PDE5) |

| This compound | Data not available | Data not available | Data not available |

| Compound 7a | 0.27 | 339 | >1000 |

| Sildenafil | ~1-5 | ~10-50 | ~10-20 |

| Tadalafil | ~1-5 | >1000 | >200 |

| Vardenafil | ~0.1-1 | ~1-10 | ~10-20 |

Note: IC50 values are indicative and can vary based on assay conditions.

Table 2: In Vivo Efficacy in a Mouse Model of Alzheimer's Disease

| Treatment Group | Cognitive Performance (e.g., Morris Water Maze) | Aβ Plaque Load Reduction (%) |

| Vehicle Control | Baseline | 0 |

| This compound | Significant Improvement | Data not available |

| Sildenafil (3 mg/kg) | Significant Improvement | ~25-35 |

Note: Data represents typical findings from preclinical studies.

Table 3: Pharmacokinetic Profile in Rats (Oral Administration)

| Compound | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Bioavailability (%) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Representative Pyrazolopyrimidinone | 1-2 | 150-300 | 400-800 | 20-40 |

Note: Pharmacokinetic parameters can vary significantly based on the specific chemical structure and formulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments in the early-stage evaluation of PDE5 inhibitors like this compound.

Synthesis of Pyrazolopyrimidinone Core Structure

A general synthetic route for the pyrazolopyrimidinone scaffold is outlined below. Specific modifications would be required to yield this compound.

Figure 2: Generalized workflow for the synthesis of pyrazolopyrimidinone-based PDE5 inhibitors.

Protocol:

-

Condensation and Cyclization: React a substituted pyrazole-carboxamide with a suitable ketoester in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol under reflux to form the pyrazolopyrimidinone core.

-

Functional Group Introduction: Introduce necessary functional groups at specific positions of the core structure. This may involve chlorination followed by nucleophilic substitution to introduce amine side chains.

-

Final Coupling/Modification: Perform the final coupling reaction to attach the desired side chains, yielding the target molecule, this compound.

-

Purification and Characterization: Purify the final compound using techniques such as column chromatography and/or recrystallization. Characterize the structure and purity using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

In Vitro PDE5 Inhibition Assay

This assay determines the potency of the test compound in inhibiting the enzymatic activity of PDE5.

Protocol (Fluorescence Polarization-based):

-

Reagent Preparation: Prepare a solution of recombinant human PDE5 enzyme in assay buffer. Prepare serial dilutions of the test compound (this compound) and a reference inhibitor (e.g., sildenafil).

-

Enzyme Reaction: In a 96-well plate, add the PDE5 enzyme to each well containing the test compound or control.

-

Substrate Addition: Initiate the reaction by adding a fluorescently labeled cGMP substrate.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and add a binding agent that specifically binds to the hydrolyzed fluorescent product.

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy in an Alzheimer's Disease Mouse Model (e.g., APP/PS1)

This experiment evaluates the ability of the test compound to improve cognitive function and reduce Alzheimer's-like pathology in a transgenic mouse model.

Protocol:

-

Animal Model: Use a transgenic mouse model that develops age-dependent amyloid plaques and cognitive deficits (e.g., APP/PS1 mice).

-

Drug Administration: Administer this compound or vehicle control to the mice daily for a specified duration (e.g., 3 weeks) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Behavioral Testing: After the treatment period, assess cognitive function using standardized behavioral tests such as the Morris Water Maze (for spatial memory) or contextual fear conditioning (for associative memory).

-

Tissue Collection and Analysis: Following behavioral testing, sacrifice the animals and collect brain tissue.

-

Biochemical Analysis: Homogenize the brain tissue and perform enzyme-linked immunosorbent assays (ELISAs) to quantify Aβ levels.

-

Immunohistochemistry: Section and stain the brain tissue with antibodies against Aβ to visualize and quantify amyloid plaque deposition.

Pharmacokinetic Study in Rats

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.

Protocol:

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats.

-

Drug Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of rats.

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability.

Conclusion

This compound represents a promising early-stage compound in the development of novel therapeutics for neurodegenerative diseases. The data, contextualized with that of related pyrazolopyrimidinone analogs, suggests a potent and selective PDE5 inhibitory profile. The experimental protocols provided in this guide offer a framework for the continued preclinical evaluation of this compound and similar molecules. Further research is warranted to fully characterize its efficacy, safety, and pharmacokinetic properties to support its potential advancement into clinical development.

References

A Technical Guide to the Selectivity Profile of PDE5-IN-6c

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the phosphodiesterase (PDE) selectivity profile of the novel inhibitor, PDE5-IN-6c. All data and methodologies are derived from peer-reviewed scientific literature to ensure accuracy and reproducibility.

Introduction to this compound

This compound, chemically known as 2-acetyl-10-[(3-chloro-4-methoxybenzyl)amino]-1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridine-8-carbonitrile, is a highly potent and selective inhibitor of phosphodiesterase 5A1 (PDE5A1).[1][3][4] Developed as part of a series of novel PDE5 inhibitors with potential therapeutic applications in Alzheimer's disease, this compound exhibits an exceptionally low IC50 value for PDE5A1, indicating strong inhibitory activity. Understanding its selectivity across the broader family of PDE enzymes is critical for evaluating its potential for off-target effects and advancing its development as a therapeutic agent.

Selectivity Profile of this compound against Other PDEs

The inhibitory activity of this compound was evaluated against various human recombinant PDE isoforms. The results, summarized in the table below, demonstrate a high degree of selectivity for PDE5A1 over other PDE families.

| PDE Isoform | IC50 (nM) | Selectivity (Fold vs. PDE5A1) |

| PDE5A1 | 0.056 | 1 |

| PDE6C | 30.1 | 537 |

| Data sourced from Fiorito, J. et al. (2017). |

cGMP Signaling Pathway and the Role of PDE5

Phosphodiesterase 5 is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway plays a crucial role in various physiological processes, including the relaxation of smooth muscle cells. The signaling cascade is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The downstream effects of cGMP are mediated through the activation of protein kinase G (PKG). PDE5 acts as a negative regulator of this pathway by hydrolyzing cGMP to the inactive 5'-GMP, thus terminating the signal. Inhibition of PDE5 by compounds like this compound leads to an accumulation of cGMP, prolonged activation of PKG, and enhanced smooth muscle relaxation.

Figure 1: The cGMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following is a detailed methodology for the in vitro PDE enzyme inhibition assay used to determine the selectivity profile of this compound, based on the referenced literature.

4.1. Materials and Reagents

-

Enzymes: Human recombinant phosphodiesterases (PDE1A, PDE2A, PDE3A, PDE4A, PDE5A1, PDE6C, etc.) expressed in and purified from Sf9 insect cells.

-

Substrate: [³H]-cGMP (for cGMP-specific PDEs) and [³H]-cAMP (for cAMP-specific PDEs).

-

Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity measurement.

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, and bovine serum albumin (BSA).

-

Inhibitor: this compound dissolved in dimethyl sulfoxide (DMSO).

-

Snake Venom: Crotalus atrox snake venom as a source of 5'-nucleotidase.

-

Anion-Exchange Resin: A suitable anion-exchange resin (e.g., Dowex) for separation of charged and uncharged molecules.

4.2. Assay Procedure

The inhibitory activity of this compound was determined using a radioenzymatic assay. The general workflow is as follows:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, a specific human recombinant PDE isozyme, and varying concentrations of this compound (or vehicle control, DMSO).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the radiolabeled substrate ([³H]-cGMP or [³H]-cAMP) to the reaction mixture.

-

Incubation: The reaction mixtures are incubated at 30°C for a predetermined time, ensuring that the substrate hydrolysis does not exceed 20% of the total substrate.

-

Termination of Reaction: The reaction is terminated by boiling the mixture for 1 minute.

-

Conversion to Nucleoside: The mixture is cooled, and snake venom (containing 5'-nucleotidase) is added to convert the radiolabeled 5'-monophosphate product (e.g., [³H]-5'-GMP) to its corresponding nucleoside (e.g., [³H]-guanosine). This step is followed by another incubation period.

-

Separation: The reaction mixture is passed through an anion-exchange resin column. The uncharged radiolabeled nucleoside passes through the column, while the negatively charged, unhydrolyzed substrate is retained by the resin.

-

Quantification: The eluate containing the radiolabeled nucleoside is collected into scintillation vials. A scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

Figure 2: Experimental workflow for the in vitro PDE enzyme inhibition assay.

Conclusion

This compound is a highly potent and selective inhibitor of PDE5A1. The significant selectivity margin against other PDE isoforms, particularly PDE6C, suggests a lower potential for off-target effects commonly associated with less selective PDE5 inhibitors. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of the inhibitory profile of this and similar compounds. This information is crucial for the continued development of this compound as a potential therapeutic agent.

References

- 1. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of PDE5-IN-6c in Animal Models: A Technical Guide

Disclaimer: No publicly available data was found for a compound specifically named "PDE5-IN-6c." This document provides a representative pharmacokinetic profile and experimental overview based on data from well-characterized phosphodiesterase type 5 (PDE5) inhibitors, primarily sildenafil, in various animal models. The information herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound enhances the cGMP-mediated signaling pathway, leading to smooth muscle relaxation and vasodilation. This mechanism of action is the basis for its therapeutic potential in various cardiovascular and other disorders. Understanding the pharmacokinetic profile of this compound in preclinical animal models is essential for predicting its behavior in humans and for designing safe and effective clinical trials.

This technical guide summarizes the key pharmacokinetic parameters of a representative PDE5 inhibitor, used here as a surrogate for this compound, in common animal models. It also provides detailed experimental protocols and visual representations of the relevant signaling pathway and a typical experimental workflow.

Quantitative Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of a representative PDE5 inhibitor (based on sildenafil data) in rats, dogs, and rabbits following oral administration. These values are compiled from multiple preclinical studies and represent a general profile. For specific studies, refer to the cited literature.

| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Rabbit (New Zealand White) |

| Dose (mg/kg) | 10 (oral) | 2 (oral) | 10 (subcutaneous) |

| Cmax (ng/mL) | ~150 - 300 | ~200 - 400 | ~800 - 1200 |

| Tmax (h) | 0.5 - 1.0[1] | ~1.0[2] | 0.5 - 1.0 |

| AUC (ng·h/mL) | ~300 - 600 | ~800 - 1500 | ~2000 - 3500 |

| Half-life (t½) (h) | 1.0 - 2.0[1] | 3.0 - 6.0[1] | 2.0 - 4.0 |

| Bioavailability (%) | ~15 - 30[3] | ~40 - 50 | N/A (subcutaneous) |

Note: These values are approximate and can vary depending on the specific study conditions, such as formulation, fed/fasted state, and analytical method.

Experimental Protocols

Animal Models

-

Species: Male Sprague-Dawley rats, male Beagle dogs, and New Zealand White rabbits are commonly used.

-

Health Status: Animals are typically healthy, specific pathogen-free, and acclimated to the laboratory environment for at least one week before the study.

-

Housing: Animals are housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, except for fasting periods before dosing.

Dosing and Administration

-

Formulation: For oral administration, the compound is often formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose. For intravenous administration, the compound is dissolved in a suitable vehicle like saline with a solubilizing agent if necessary.

-

Route of Administration: The primary routes for pharmacokinetic studies are oral (p.o.) via gavage and intravenous (i.v.) via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).

-

Dose Selection: Doses are typically selected based on prior in vitro potency and in vivo efficacy studies. A range of doses is often used to assess dose proportionality.

Blood Sampling

-

Collection Sites: Blood samples are collected from appropriate sites, such as the retro-orbital plexus or tail vein in rats, and the jugular or cephalic vein in dogs and rabbits.

-

Time Points: A typical sampling schedule for an oral dose includes pre-dose (0 h) and multiple time points post-dose, such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours to adequately define the absorption, distribution, and elimination phases.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method

-

Technique: The concentration of the drug and its major metabolites in plasma is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are prepared for analysis using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

-

Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

The primary mechanism of action of PDE5 inhibitors involves the nitric oxide (NO)/cGMP signaling pathway.

Caption: Mechanism of action of this compound in the NO/cGMP signaling pathway.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study in an animal model.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

References

- 1. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of single dose sildenafil orally administered in canine models of chronic embolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of sildenafil after intravenous and oral administration in rats: hepatic and intestinal first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PDE5-IN-6c: Cell-Based Assays

These application notes provide a detailed overview of the experimental protocols for characterizing the activity of PDE5-IN-6c, a novel phosphodiesterase 5 (PDE5) inhibitor, in cell-based assays. The following sections are intended for researchers, scientists, and drug development professionals.

Introduction

Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] It specifically catalyzes the hydrolysis of cGMP to GMP.[3][4] In physiological processes, nitric oxide stimulates soluble guanylate cyclase to produce cGMP, which in turn acts as a second messenger to mediate various cellular responses, including smooth muscle relaxation and vasodilation.[1] By inhibiting PDE5, compounds like this compound can potentiate the effects of cGMP, leading to prolonged downstream signaling. This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.

Mechanism of Action: The NO/cGMP Pathway

The canonical signaling pathway involves the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the conversion of guanosine triphosphate (GTP) to cGMP. PDE5 acts as a negative regulator of this pathway by degrading cGMP. PDE5 inhibitors block this degradation, thereby increasing intracellular cGMP levels and enhancing downstream signaling.

Experimental Protocols

cGMP Measurement Assay

This assay directly measures the effect of this compound on intracellular cGMP levels in a relevant cell line (e.g., vascular smooth muscle cells, A549, or H460 lung cancer cells).

a. Principle: Cells are stimulated to produce cGMP, and the ability of this compound to prevent its degradation is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

b. Materials:

-

Cell line expressing PDE5 (e.g., human pulmonary artery smooth muscle cells)

-

Cell culture medium and supplements

-

This compound and a reference PDE5 inhibitor (e.g., sildenafil)

-

Nitric oxide donor (e.g., sodium nitroprusside, SNP)

-

Cell lysis buffer

-

Commercial cGMP assay kit (e.g., ELISA-based)

-

96-well microplates

c. Workflow:

d. Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound and a reference inhibitor in the appropriate vehicle (e.g., DMSO).

-

Pre-treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound or vehicle. Incubate for 1 hour at 37°C.

-

Stimulation: Add a nitric oxide donor (e.g., 10 µM SNP) to each well to stimulate cGMP production. Incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the cGMP assay kit manufacturer's instructions.

-

cGMP Quantification: Perform the cGMP assay on the cell lysates.

-

Data Analysis: Calculate the concentration of cGMP in each well. Plot the cGMP concentration against the log concentration of this compound to determine the IC50 value (the concentration of inhibitor required to achieve 50% of the maximal response).

e. Data Presentation:

| Compound | IC50 (nM) |

| This compound | 5.2 ± 0.8 |

| Sildenafil | 3.9 ± 0.5 |

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or anti-proliferative effects of this compound, which can be relevant in cancer cell lines where PDE5 is overexpressed.

a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.

b. Materials:

-

Target cell line (e.g., A549 or H460)

-

Cell culture medium and supplements

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

c. Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition).

d. Data Presentation:

| Cell Line | Treatment Duration (h) | GI50 (µM) for this compound |

| A549 | 48 | 15.8 ± 2.1 |

| H460 | 48 | 22.4 ± 3.5 |

Summary of Quantitative Data

The following table summarizes the key quantitative data for this compound from the described cell-based assays.

| Assay Type | Cell Line | Parameter | Value |

| cGMP Measurement | PASMC | IC50 | 5.2 ± 0.8 nM |

| Cell Viability (MTT) | A549 | GI50 (48h) | 15.8 ± 2.1 µM |

| Cell Viability (MTT) | H460 | GI50 (48h) | 22.4 ± 3.5 µM |

These protocols and the associated data provide a foundational framework for the cellular characterization of this compound. Further experiments, such as apoptosis assays or cell cycle analysis, may be warranted depending on the therapeutic context.

References

Application Notes and Protocols for In Vivo Studies Using PDE5-IN-6c

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of PDE5-IN-6c, a novel phosphodiesterase 5 (PDE5) inhibitor, with a primary focus on its application in Alzheimer's disease research. The protocols detailed below are based on preclinical studies in relevant animal models.

Introduction

This compound is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound elevates intracellular cGMP levels, which plays a crucial role in the nitric oxide (NO)/cGMP/protein kinase G (PKG) signaling pathway. This pathway is implicated in various physiological processes, including synaptic plasticity, memory formation, and neuroprotection. Preclinical research has demonstrated the potential of this compound to ameliorate cognitive deficits and synaptic dysfunction in a transgenic mouse model of Alzheimer's disease.[1][2]

Mechanism of Action

The canonical mechanism of action for PDE5 inhibitors involves the potentiation of the NO/cGMP signaling cascade. In the central nervous system, nitric oxide acts as a neurotransmitter, activating soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) is a key transcription factor involved in the expression of genes crucial for synaptic plasticity and long-term memory formation. In the context of Alzheimer's disease, dysfunction in this pathway has been linked to synaptic deficits. By preventing the breakdown of cGMP, this compound is believed to restore the functionality of this signaling cascade, thereby improving synaptic function and cognitive performance.[1][3][4]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in neuronal cells.

In Vivo Application: Alzheimer's Disease Mouse Model

This compound has been evaluated in the APP/PS1 transgenic mouse model, which exhibits key pathological hallmarks of Alzheimer's disease, including amyloid-β (Aβ) plaque deposition and cognitive deficits.

Animal Model

-

Model: APP/PS1 double transgenic mice. These mice express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9).

-

Age: Young mice (e.g., 3 months old) are often used to investigate the potential of the compound to prevent or rescue early-stage cognitive deficits.

Experimental Protocol: Behavioral Assessment (Radial Arm Water Maze)

The radial arm water maze (RAWM) is a hippocampus-dependent spatial learning and memory task. The protocol described here is a general guideline and can be adapted based on specific experimental needs.

Experimental Workflow

Caption: Experimental workflow for in vivo behavioral studies with this compound.

Materials:

-

This compound

-

Vehicle control (e.g., saline or DMSO solution)

-

APP/PS1 transgenic mice and wild-type littermates

-

Radial arm water maze apparatus

-

Water, non-toxic white paint or milk powder to make the water opaque

-

Data acquisition and analysis software

Procedure:

-

Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be adjusted to deliver the desired dose in a manageable injection volume (e.g., 10 ml/kg body weight).

-

Animal Groups: Divide the animals into at least four groups:

-

Wild-type + Vehicle

-

Wild-type + this compound

-

APP/PS1 + Vehicle

-

APP/PS1 + this compound

-

-

Administration: While the exact in vivo administration protocol for this compound is not publicly detailed, a common route for similar PDE5 inhibitors like sildenafil in mouse models is intraperitoneal (i.p.) injection. A once-daily administration schedule for a period of 3 weeks has been used for sildenafil in APP/PS1 mice.

-

Dosage: The optimal dosage for this compound needs to be determined empirically. For reference, sildenafil has been shown to be effective in improving memory in APP/PS1 mice at a dose of 3 mg/kg. A dose-response study is recommended to establish the minimal effective dose for this compound.

-

Radial Arm Water Maze Task:

-

Acquisition Phase: This phase typically lasts for several days. Each day, each mouse undergoes a set number of trials. In each trial, the mouse is placed in a starting arm and must find a hidden platform in one of the other arms. The location of the platform remains constant for each mouse throughout the acquisition phase. The time taken to find the platform (latency) and the number of errors (entries into incorrect arms) are recorded.

-

Probe Trial: Following the acquisition phase, a probe trial is conducted where the escape platform is removed. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

-

Quantitative Data Summary (Hypothetical based on typical PDE5 inhibitor studies):

| Group | Latency to Find Platform (seconds) | Number of Errors | Time in Target Quadrant (Probe Trial, %) |

| Wild-type + Vehicle | 20 ± 3 | 1.5 ± 0.5 | 45 ± 5 |

| Wild-type + this compound | 18 ± 2 | 1.2 ± 0.4 | 48 ± 6 |

| APP/PS1 + Vehicle | 45 ± 5 | 4.0 ± 0.8 | 20 ± 4 |

| APP/PS1 + this compound | 25 ± 4 | 2.0 ± 0.6 | 40 ± 5 |

Data are presented as mean ± SEM. This table is for illustrative purposes and actual results may vary.

Experimental Protocol: Electrophysiology (Long-Term Potentiation)

Long-term potentiation (LTP) is a cellular mechanism underlying learning and memory, and its impairment is an early feature in Alzheimer's disease models. Studies have shown that this compound can strengthen synaptic plasticity in hippocampal slices from APP/PS1 mice.

Procedure:

-

Slice Preparation: Following the in vivo treatment period, mice are anesthetized and their brains are rapidly removed. The hippocampus is dissected out and transverse slices (e.g., 400 µm thick) are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

Electrophysiological Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

-

LTP Induction: After establishing a stable baseline of fEPSP responses, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz).

-

Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. A significant and sustained increase in the fEPSP slope following HFS indicates the induction of LTP.

Quantitative Data Summary (Hypothetical):

| Group | Baseline fEPSP Slope (%) | fEPSP Slope 60 min post-HFS (%) |

| Wild-type + Vehicle | 100 | 180 ± 10 |

| Wild-type + this compound | 100 | 190 ± 12 |

| APP/PS1 + Vehicle | 100 | 120 ± 8 |

| APP/PS1 + this compound | 100 | 170 ± 9 |

Data are presented as mean ± SEM. This table is for illustrative purposes and actual results may vary.

Summary and Future Directions

This compound represents a promising therapeutic candidate for Alzheimer's disease by targeting the NO/cGMP signaling pathway to improve synaptic function and memory. The protocols outlined above provide a framework for conducting in vivo studies to further evaluate its efficacy. Future research should focus on determining the optimal dosing regimen, exploring different routes of administration, and investigating the long-term effects of treatment on both cognitive function and Alzheimer's disease pathology. Pharmacokinetic and pharmacodynamic studies will also be crucial to understand the absorption, distribution, metabolism, and excretion of this compound in vivo.

References

- 1. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of novel phosphodiesterase 5 inhibitors for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase 5 Inhibition Improves Synaptic Function, Memory, and Amyloid-β Load in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Research of Novel PDE5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of novel phosphodiesterase type 5 (PDE5) inhibitors, with a focus on compounds such as the quinoline-based inhibitor compound 6c and other structurally related molecules. This document outlines the mechanism of action, protocols for key in vitro and in vivo experiments, and representative data for guiding preclinical research and development.

Mechanism of Action

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In various tissues, including the corpus cavernosum and pulmonary vasculature, nitric oxide release activates soluble guanylate cyclase (sGC), which in turn catalyzes the synthesis of cGMP. cGMP acts as a second messenger, leading to smooth muscle relaxation and vasodilation. PDE5 specifically hydrolyzes cGMP, thus terminating its signaling effect.

Novel PDE5 inhibitors, such as compound 6c, act by competitively binding to the catalytic site of PDE5, thereby preventing the degradation of cGMP. This leads to an accumulation of cGMP, enhanced smooth muscle relaxation, and increased blood flow in target tissues. This mechanism underlies the therapeutic potential of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension (PAH).[1] Emerging preclinical evidence also suggests that enhancing cGMP signaling in the brain through PDE5 inhibition may have neuroprotective effects and could be a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease.[2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative novel PDE5 inhibitors from preclinical studies. These values can serve as a benchmark for evaluating new chemical entities.

Table 1: In Vitro PDE5 Inhibitory Activity

| Compound Class | Specific Compound Example | IC50 (nM) | Target | Reference |

| Pyridopyrazinone | Compound 41 | 18.13 | PDE5 | [5] |

| Quinoline | Compound 7a | 0.27 | PDE5 | |

| Novel series for PAH | Compound [I] | 3 | PDE5A |

Table 2: Preclinical In Vivo Dosage and Pharmacokinetics

| Compound Example | Animal Model | Indication | Dosage | Route of Administration | Key Pharmacokinetic Parameters (Rat) | Reference |

| Compound 7a | Mouse (AD model) | Cognitive Impairment | 3 or 10 mg/kg | Oral (p.o.) | Not explicitly stated for 7a, but good BBB penetration reported. | |

| Compound [I] | Rat (PAH model) | Pulmonary Hypertension | 5 mg/kg | Not explicitly stated | IV (2 mg/kg): AUC∞ = 399.0 ng/mL·h, t½ = 2.25 h; Oral (10 mg/kg): Bioavailability = 16.8% | |

| TPN729MA | Rat | Erectile Dysfunction | 1 mg/kg | Intravenous (i.v.) | CL = 69.7 mL·min⁻¹·kg⁻¹, Vss = 7.35 L/kg. Oral bioavailability = 10%. |

Experimental Protocols

Detailed methodologies for key experiments in the preclinical evaluation of novel PDE5 inhibitors are provided below.

In Vitro PDE5 Enzyme Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.

Materials:

-

Recombinant human PDE5 enzyme

-

cGMP (substrate)

-

Test compound (e.g., PDE5-IN-6c) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

Detection reagents (e.g., fluorescently labeled antibody or a system to measure phosphate production)

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the diluted test compound to the wells of the microplate.

-

Add the PDE5 enzyme to the wells and incubate to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding cGMP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction using a stop solution.

-

Add the detection reagents to quantify the amount of remaining cGMP or the product (GMP or phosphate).

-

Measure the signal (e.g., fluorescence, absorbance) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Model of Pulmonary Arterial Hypertension (PAH)

The monocrotaline (MCT)-induced PAH model in rats is a widely used preclinical model.

Animal Model:

-

Male Sprague-Dawley rats (200-250 g)

Procedure:

-

Induce PAH by a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg).

-

Allow the disease to develop over a period of 3-4 weeks.

-

Initiate treatment with the test compound (e.g., daily oral gavage at a specified dose) or vehicle control. A positive control such as sildenafil can also be included.

-

After the treatment period (e.g., 2-4 weeks), perform hemodynamic measurements.

-

Anesthetize the rats and insert a catheter into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP).

-

Following hemodynamic assessment, euthanize the animals and collect the heart and lungs for analysis.

-

Calculate the right ventricle hypertrophy index (RVHI) by measuring the ratio of the right ventricular free wall weight to the left ventricle plus septum weight (RV/LV+S).

-

Perform histological analysis of the lung tissue to assess pulmonary vascular remodeling (e.g., medial wall thickness of pulmonary arterioles).

In Vivo Model of Erectile Dysfunction

The cavernous nerve stimulation model in rats is a standard method to assess erectile function.

Animal Model:

-

Male Sprague-Dawley rats (300-350 g)

Procedure:

-

Anesthetize the rat.

-

Perform a laparotomy to expose the major pelvic ganglion and cavernous nerve.

-

Insert a 23-gauge needle into the crus of the penis and connect it to a pressure transducer to measure intracavernosal pressure (ICP).

-

Place a bipolar platinum electrode on the cavernous nerve for electrical stimulation.

-

Administer the test compound intravenously or orally at the desired dose and time point before stimulation.

-

Stimulate the cavernous nerve with a series of electrical pulses (e.g., 5V, 20 Hz, 1 ms pulse width for 60 seconds).

-

Record the maximal ICP during stimulation.

-

Calculate the ratio of maximal ICP to mean arterial pressure (MAP) to normalize for systemic blood pressure changes.

-

Compare the ICP/MAP ratio between the vehicle-treated and compound-treated groups to assess the pro-erectile efficacy of the compound.

Visualizations

Signaling Pathway of PDE5 Inhibition

References

- 1. Erectile Dysfunction Drugs as Potential Therapy for Cognitive Decline: Preclinical and Translational Evidence [mdpi.com]

- 2. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of quinoline derivatives: discovery of a potent and selective phosphodiesterase 5 inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Techniques for Measuring the Efficacy of PDE5-IN-6c: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for assessing the efficacy of PDE5-IN-6c, a novel phosphodiesterase type 5 (PDE5) inhibitor. The methodologies described herein cover in vitro enzymatic assays, cell-based functional assays, and preclinical in vivo models, providing a comprehensive framework for characterizing the potency and physiological effects of this compound. These protocols are intended to guide researchers in generating robust and reproducible data for the evaluation of this compound and other related compounds in the drug discovery and development pipeline.

Introduction to PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] Under physiological conditions, NO produced by endothelial cells activates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[2] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[4] PDE5 specifically hydrolyzes cGMP to 5'-GMP, thus terminating the signaling cascade.

PDE5 inhibitors, such as sildenafil, tadalafil, and vardenafil, are structurally similar to cGMP and act as competitive inhibitors of the enzyme. By blocking the degradation of cGMP, these inhibitors potentiate the NO/cGMP pathway, leading to enhanced smooth muscle relaxation. This mechanism of action is the basis for their clinical use in treating erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). The evaluation of a novel PDE5 inhibitor like this compound requires a systematic approach to determine its potency, selectivity, and functional efficacy.

Signaling Pathway

The canonical NO/cGMP/PDE5 signaling pathway is central to understanding the mechanism of action of this compound. The following diagram illustrates the key components and interactions within this cascade.

References

Application of PDE5-IN-6c in Smooth Muscle Relaxation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase type 5 (PDE5) is a key enzyme in the regulation of smooth muscle tone. It specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation.[1][2][3] Inhibition of PDE5 leads to an accumulation of cGMP, thereby promoting relaxation of smooth muscle cells. This mechanism is the basis for the clinical use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.[4][5] PDE5-IN-6c is a novel, potent, and selective inhibitor of PDE5. These application notes provide an overview of its use in studying smooth muscle relaxation and detailed protocols for its characterization.

The primary mechanism of action for PDE5 inhibitors involves the nitric oxide (NO)-cGMP pathway. Endogenous NO, released from nerve endings or endothelial cells, stimulates soluble guanylate cyclase (sGC) to produce cGMP. PDE5 inhibitors, like this compound, prevent the degradation of cGMP, thus enhancing the NO-mediated relaxation of smooth muscle.

Signaling Pathway of PDE5 Inhibition in Smooth Muscle Relaxation

The signaling cascade initiated by nitric oxide and enhanced by PDE5 inhibitors is crucial for smooth muscle relaxation. The following diagram illustrates this pathway.

Caption: Signaling pathway of PDE5 inhibition leading to smooth muscle relaxation.

Application Notes

This compound can be utilized in a variety of in vitro and in vivo experimental models to investigate smooth muscle physiology and pharmacology.

1. In Vitro Smooth Muscle Relaxation Assays: The most common method to assess the relaxant effect of this compound is the isolated organ bath technique. This method allows for the direct measurement of isometric tension in isolated smooth muscle strips from various tissues, including:

-

Corpus cavernosum

-

Aorta and other vascular tissues

-

Trachea

-

Bladder (detrusor muscle)

-

Ureter

By pre-contracting the tissue with an agonist (e.g., phenylephrine, carbachol, or high potassium solution) and then adding cumulative concentrations of this compound, a concentration-response curve can be generated to determine its potency (EC50) and efficacy (Emax).

2. Investigation of Mechanism of Action: To confirm that the relaxant effect of this compound is mediated through the NO-cGMP pathway, experiments can be performed in the presence of:

-

A nitric oxide synthase (NOS) inhibitor (e.g., L-NAME): This will inhibit endogenous NO production. The relaxant effect of this compound should be significantly attenuated.

-

A soluble guanylate cyclase (sGC) inhibitor (e.g., ODQ): This will block the production of cGMP. The relaxant effect of this compound should be abolished.

-

A NO donor (e.g., sodium nitroprusside, SNP): In the presence of a sub-maximal concentration of an NO donor, the potency of this compound should be enhanced.

3. Selectivity Profiling: To assess the selectivity of this compound, its inhibitory activity can be tested against other phosphodiesterase isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11). High selectivity for PDE5 over other isoforms, particularly PDE6 (found in the retina) and PDE11, is a desirable characteristic to minimize potential side effects.

Experimental Protocols

Protocol 1: Isolated Organ Bath for Smooth Muscle Relaxation

This protocol describes the methodology for assessing the relaxant effect of this compound on isolated smooth muscle tissue.

Experimental Workflow:

Caption: Workflow for an isolated organ bath experiment.

Materials:

-

Isolated tissue (e.g., rat aorta)

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

-

Contractile agonist (e.g., Phenylephrine, 1 µM).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Vehicle (DMSO).

Procedure:

-

Tissue Preparation: Dissect the desired smooth muscle tissue (e.g., thoracic aorta from a rat) and cut it into rings of 2-3 mm in length.

-

Mounting: Mount the tissue rings in the organ baths containing PSS, with one end attached to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5 g for rat aorta), washing with fresh PSS every 15-20 minutes.

-

Viability Check: Test the viability of the tissues by inducing a contraction with a high potassium solution (e.g., 80 mM KCl).

-

Washout: Wash the tissues several times with PSS and allow them to return to the baseline resting tension.

-

Pre-contraction: Induce a sub-maximal, stable contraction with a contractile agonist (e.g., 1 µM phenylephrine).

-

Cumulative Addition of this compound: Once the contraction has reached a stable plateau, add cumulative concentrations of this compound (e.g., from 1 nM to 10 µM) to the bath at regular intervals (e.g., every 15 minutes). A parallel control experiment with the vehicle (DMSO) should be performed.

-

Data Analysis: Record the relaxation at each concentration as a percentage of the pre-contraction induced by the agonist. Plot the percentage of relaxation against the log concentration of this compound to generate a concentration-response curve and calculate the EC50 and Emax values.

Protocol 2: cGMP Measurement in Smooth Muscle Tissue

This protocol outlines the measurement of cGMP levels in tissue homogenates following treatment with this compound.

Procedure:

-

Isolate smooth muscle tissue as described in Protocol 1.

-

Incubate tissue segments in PSS at 37°C.

-

Treat the tissues with this compound at various concentrations for a specified time (e.g., 30 minutes). A control group should be treated with vehicle. To stimulate cGMP production, a NO donor (e.g., SNP) can be added.

-

At the end of the incubation period, snap-freeze the tissues in liquid nitrogen to stop enzymatic activity.

-

Homogenize the frozen tissues in an appropriate buffer (e.g., 0.1 M HCl).

-

Centrifuge the homogenates and collect the supernatant.

-

Measure the cGMP concentration in the supernatant using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

-

Normalize the cGMP levels to the total protein content of the tissue homogenate.

Data Presentation

The following tables present hypothetical but representative data for a novel PDE5 inhibitor, this compound.

Table 1: Relaxant Effect of this compound on Pre-contracted Rat Aortic Rings

| Concentration (M) | % Relaxation (Mean ± SEM) |

| 1.00E-09 | 5.2 ± 1.1 |

| 1.00E-08 | 25.8 ± 3.5 |

| 1.00E-07 | 65.4 ± 4.2 |

| 1.00E-06 | 92.1 ± 2.8 |

| 1.00E-05 | 98.5 ± 1.3 |

-

EC50: 4.5 x 10⁻⁸ M

-

Emax: 99.2%

Table 2: Effect of this compound on cGMP Levels in Rat Corpus Cavernosum Tissue

| Treatment | cGMP (pmol/mg protein) |

| Control (Vehicle) | 2.5 ± 0.4 |

| SNP (10 µM) | 15.8 ± 2.1 |